molecular formula C17H19NO2 B267790 N-[(4-methylphenyl)methyl]-2-phenoxypropanamide

N-[(4-methylphenyl)methyl]-2-phenoxypropanamide

Cat. No.: B267790
M. Wt: 269.34 g/mol
InChI Key: XVONRDSFTXGCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methylphenyl)methyl]-2-phenoxypropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group substituted with a methyl group at the para position and a phenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methylphenyl)methyl]-2-phenoxypropanamide typically involves the reaction of 4-methylbenzylamine with 2-phenoxypropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-[(4-methylphenyl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: N-[(4-methylphenyl)methyl]-2-phenoxypropanamide is unique due to the presence of both the phenoxy and amide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-phenoxypropanamide

InChI

InChI=1S/C17H19NO2/c1-13-8-10-15(11-9-13)12-18-17(19)14(2)20-16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3,(H,18,19)

InChI Key

XVONRDSFTXGCDZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

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